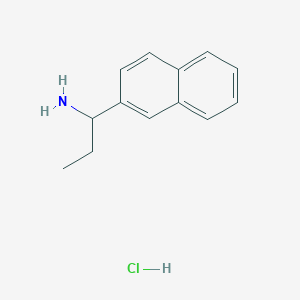1-(Naphthalen-2-yl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13800644
Molecular Formula: C13H16ClN
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16ClN |
|---|---|
| Molecular Weight | 221.72 g/mol |
| IUPAC Name | 1-naphthalen-2-ylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H |
| Standard InChI Key | CTQRODCNABQFFX-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |
| Canonical SMILES | CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound consists of a naphthalen-2-yl group (a bicyclic aromatic system) bonded to a propane-1-amine backbone, with the amine group protonated as a hydrochloride salt. The (R)-enantiomer is specified in its IUPAC name: (1R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride . The naphthalene moiety contributes hydrophobic character, while the protonated amine enhances water solubility.
Stereochemical Confirmation
Chiral resolution is critical for this compound’s biological activity. The absolute configuration is determined via X-ray crystallography or chiral HPLC . The SMILES notation explicitly denotes the (R)-configuration .
Synthesis and Industrial Preparation
Synthetic Pathways
While detailed synthetic protocols are proprietary, general methods involve:
-
Asymmetric Synthesis of the Amine: Catalytic enantioselective reduction of a ketone precursor (e.g., 1-(naphthalen-2-yl)propan-1-one) using transition metal catalysts or biocatalysts to yield the (R)-amine .
-
Salt Formation: Treatment of the free amine with hydrochloric acid in anhydrous conditions to precipitate the hydrochloride salt .
Optimization Parameters
-
Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction homogeneity.
-
Temperature Control: Reactions typically proceed at 0–25°C to minimize racemization .
-
Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .
Physicochemical Properties
Physical Characteristics
Stability and Reactivity
The compound is hygroscopic and requires storage under inert gas (e.g., argon). It undergoes decomposition upon prolonged exposure to light or moisture . The amine group participates in acid-base reactions, while the naphthalene ring enables electrophilic substitution (e.g., nitration, sulfonation) .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a chiral building block for bioactive molecules. For example, analogous naphthylamine derivatives are precursors to serotonin-norepinephrine reuptake inhibitors (SNRIs) .
Catalysis and Ligand Design
Its amine functionality allows coordination to metal centers, making it a candidate for asymmetric catalysis. Palladium complexes of similar amines facilitate cross-coupling reactions .
Analytical Characterization
Spectroscopic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume